REACTION_CXSMILES
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[OH:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[CH2:7][O:8][C:4]=2[CH:3]=1.[CH2:12]([O:14][C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][C:22]=1[OH:23])[CH:18]=O)[CH3:13]>CO>[CH2:12]([O:14][C:15]1[CH:16]=[C:17]([CH:18]=[C:7]2[C:6](=[O:9])[C:5]3[CH:10]=[CH:11][C:2]([OH:1])=[CH:3][C:4]=3[O:8]2)[CH:20]=[CH:21][C:22]=1[OH:23])[CH3:13]
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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OC1=CC2=C(C(CO2)=O)C=C1
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Name
|
|
Quantity
|
1.22 g
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Type
|
reactant
|
Smiles
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C(C)OC=1C=C(C=O)C=CC1O
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Name
|
|
Quantity
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75 mL
|
Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated -hydrochloric acid 50 ml
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Type
|
ADDITION
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Details
|
was added
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Type
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TEMPERATURE
|
Details
|
the mixture was refluxed for 1.5 hours
|
Duration
|
1.5 h
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Type
|
CUSTOM
|
Details
|
precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were filtered
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over phosphorous pentoxide at a temperature of 60° C. for four hours under reduced pressure
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C=CC1O)C=C1OC2=C(C1=O)C=CC(=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |